4-chloro-3,5-dimethylphenyl 2-nitrobenzoate
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Overview
Description
4-chloro-3,5-dimethylphenyl 2-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a chloro group, two methyl groups, and a nitrobenzoate moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,5-dimethylphenyl 2-nitrobenzoate typically involves the esterification of 4-chloro-3,5-dimethylphenol with 2-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3,5-dimethylphenyl 2-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-chloro-3,5-dimethylphenol and 2-nitrobenzoic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines or thiols, solvents like ethanol or dimethylformamide, and temperatures ranging from room temperature to reflux.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol or methanol.
Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide) in water or alcohol.
Major Products
Nucleophilic substitution: Substituted derivatives of this compound.
Reduction: 4-chloro-3,5-dimethylphenyl 2-aminobenzoate.
Hydrolysis: 4-chloro-3,5-dimethylphenol and 2-nitrobenzoic acid.
Scientific Research Applications
4-chloro-3,5-dimethylphenyl 2-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Pharmaceutical Research: It is investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Agricultural Chemistry: It is explored for its potential use in the synthesis of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 4-chloro-3,5-dimethylphenyl 2-nitrobenzoate depends on the specific application and the target molecule
Electrophilic aromatic substitution: The nitro group can activate the aromatic ring towards electrophilic attack.
Hydrogen bonding: The nitro and ester groups can form hydrogen bonds with biological molecules, influencing their activity.
Redox reactions: The nitro group can participate in redox reactions, affecting the redox state of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3,5-dinitrobenzotrifluoride
- 4-chloro-3,5-dimethylphenyl 2-chlorobenzoate
- 4-chloro-3,5-dimethylphenyl 2-methylbenzoate
Uniqueness
4-chloro-3,5-dimethylphenyl 2-nitrobenzoate is unique due to the presence of both chloro and nitro groups on the aromatic ring, which imparts distinct reactivity and properties. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c1-9-7-11(8-10(2)14(9)16)21-15(18)12-5-3-4-6-13(12)17(19)20/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHZZNPDCQXQIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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